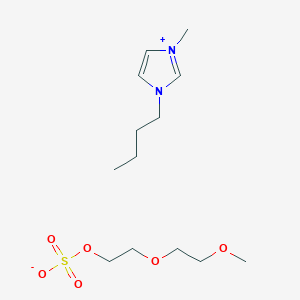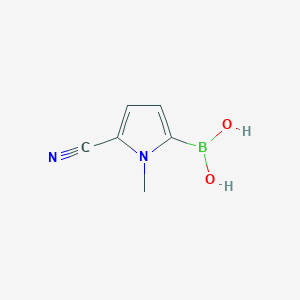
1-Butyl-3-methylimidazolium 2-(2-methoxyethoxy)ethyl sulfate
Vue d'ensemble
Description
1-Butyl-3-methylimidazolium 2-(2-methoxyethoxy)ethyl sulfate is a type of room-temperature ionic liquid (RTIL). These ionic liquids are known for their unique properties, such as low volatility, high thermal stability, and excellent solvating abilities. This particular compound is used in various scientific and industrial applications due to its favorable chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Butyl-3-methylimidazolium 2-(2-methoxyethoxy)ethyl sulfate can be synthesized through the reaction of 1-butyl-3-methylimidazole with 2-(2-methoxyethoxy)ethyl sulfate. The reaction typically involves heating the reactants in an appropriate solvent, such as acetonitrile, under reflux conditions for several hours.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or distillation, to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Butyl-3-methylimidazolium 2-(2-methoxyethoxy)ethyl sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions can occur at various positions on the imidazole ring.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.
Reduction reactions may involve reducing agents like lithium aluminum hydride.
Substitution reactions can be carried out using nucleophiles or electrophiles under specific conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted imidazolium salts.
Applications De Recherche Scientifique
1-Butyl-3-methylimidazolium 2-(2-methoxyethoxy)ethyl sulfate is widely used in scientific research due to its unique properties. Some of its applications include:
Catalysis: The compound is used as a catalyst in various chemical reactions, such as esterification and transesterification.
Solvent: It serves as a green solvent in organic synthesis, replacing traditional volatile organic solvents.
Electrochemistry: The ionic liquid is used in electrochemical applications, such as in batteries and fuel cells.
Separation Processes: It is employed in separation techniques, such as extraction and chromatography.
Mécanisme D'action
The mechanism by which 1-Butyl-3-methylimidazolium 2-(2-methoxyethoxy)ethyl sulfate exerts its effects depends on its specific application. For example, in catalysis, the compound may act as a Lewis acid or base, facilitating the reaction by stabilizing intermediates. In electrochemical applications, the ionic liquid may participate in redox reactions, contributing to the overall efficiency of the process.
Molecular Targets and Pathways: The specific molecular targets and pathways involved in the compound's action vary depending on the application. For instance, in catalysis, the imidazolium ring may interact with substrates, while in electrochemical applications, the ionic liquid may interact with electrode surfaces.
Comparaison Avec Des Composés Similaires
1-Butyl-3-methylimidazolium 2-(2-methoxyethoxy)ethyl sulfate is compared with other similar compounds, such as:
1-Butyl-3-methylimidazolium hexafluorophosphate
1-Butyl-3-methylimidazolium tetrafluoroborate
1-Butyl-3-methylimidazolium chloride
These compounds share the imidazolium cation but differ in their anionic components, leading to variations in their properties and applications. The uniqueness of this compound lies in its specific anion, which imparts distinct solvating and catalytic properties.
Propriétés
IUPAC Name |
1-butyl-3-methylimidazol-3-ium;2-(2-methoxyethoxy)ethyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N2.C5H12O6S/c1-3-4-5-10-7-6-9(2)8-10;1-9-2-3-10-4-5-11-12(6,7)8/h6-8H,3-5H2,1-2H3;2-5H2,1H3,(H,6,7,8)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQPRRIYLXHOGO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C[N+](=C1)C.COCCOCCOS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70469761 | |
| Record name | 1-Butyl-3-methylimidazolium 2-(2-methoxyethoxy)ethyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70469761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
595565-54-1 | |
| Record name | 1-Butyl-3-methylimidazolium 2-(2-methoxyethoxy)ethyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70469761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S,10R,13S,17S)-3,17-Dihydroxy-10,13-dimethyl-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one](/img/structure/B1600261.png)






![N-[(3-fluorophenyl)methyl]-2-(3-phenylphenyl)acetamide](/img/structure/B1600274.png)



![Methyl 7-fluoro-6-(phenylamino)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1600280.png)

